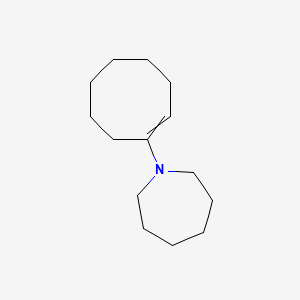

1-(Cyclooct-1-en-1-yl)azepane

Description

Structure

3D Structure

Properties

CAS No. |

114041-06-4 |

|---|---|

Molecular Formula |

C14H25N |

Molecular Weight |

207.35 g/mol |

IUPAC Name |

1-(cycloocten-1-yl)azepane |

InChI |

InChI=1S/C14H25N/c1-2-6-10-14(11-7-3-1)15-12-8-4-5-9-13-15/h10H,1-9,11-13H2 |

InChI Key |

SWFIBSFTFVUYNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCC1)N2CCCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclooct 1 En 1 Yl Azepane

Retrosynthetic Analysis of 1-(Cyclooct-1-en-1-yl)azepane

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the key disconnection occurs at the carbon-nitrogen double bond of the enamine functional group. This bond is retrosynthetically cleaved to reveal its constituent precursors: a carbonyl compound and a secondary amine. youtube.com

The enamine's α,β-unsaturated system points to a condensation reaction between a ketone and a secondary amine. makingmolecules.com The structure of this compound clearly indicates that the ketone is cyclooctanone (B32682) and the secondary amine is azepane (also known as hexamethyleneimine). wikipedia.org This leads to a straightforward retrosynthetic pathway, as depicted below:

Figure 1: Retrosynthetic Analysis of this compound

This compound ⇓

Cyclooctanone +

Azepane

This analysis establishes the primary synthetic route as the acid-catalyzed condensation of cyclooctanone and azepane.

Development and Optimization of Synthetic Pathways to this compound

The development of a robust synthetic pathway for this compound involves designing the reaction conditions, exploring sustainable alternatives, and optimizing catalytic systems.

The most common and direct method for synthesizing enamines like this compound is the acid-catalyzed reaction between a ketone and a secondary amine. thieme-connect.de The reaction proceeds through a series of equilibrium steps, including the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. chemistrysteps.com

Cyclooctanone + Azepane ⇌ this compound + H₂O

To drive the equilibrium towards the product, the removal of water is crucial. thieme-connect.deyoutube.com This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. thieme-connect.de Alternatively, dehydrating agents such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be employed if the pKaH of the amine is low. wikipedia.org

Table 1: Conventional Synthesis Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Reactants | Cyclooctanone, Azepane | Equimolar amounts or a slight excess of the amine |

| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) | Catalytic amount |

| Solvent | Toluene, Benzene | To facilitate azeotropic removal of water |

| Temperature | Reflux | To enable the reaction and water removal |

| Water Removal | Dean-Stark trap | Continuous removal of water |

In line with the principles of green chemistry, alternative and more sustainable methods for enamine synthesis are being explored. numberanalytics.com For the synthesis of this compound, these could include:

Solvent-Free Synthesis: Performing the reaction without a solvent, often with mechanical activation in a ball mill, can reduce waste and simplify purification. organic-chemistry.org This method has been shown to be effective for the addition of amines to activated alkynes to form enamines. organic-chemistry.org

Visible Light-Mediated Synthesis: Recent research has demonstrated the synthesis of indolines from N-aryl enamines using visible light and a photosensitizer. rsc.org While this is an intramolecular cyclization, the development of intermolecular visible-light-driven enamine synthesis could offer a mild and energy-efficient route. rsc.org

Use of Greener Catalysts: Replacing strong mineral acids with solid acid catalysts or biodegradable catalysts can reduce the environmental impact.

Table 2: Potential Sustainable Synthetic Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free reaction in a ball mill. organic-chemistry.org | Reduced solvent waste, faster reaction times, high yields. organic-chemistry.org |

| Photocatalysis | Use of visible light and a photosensitizer. rsc.org | Mild reaction conditions, high selectivity, energy efficiency. rsc.org |

| Organocatalysis | Use of small organic molecules like L-proline as catalysts. acs.org | Environmentally benign, readily available, can induce stereoselectivity. acs.org |

The choice and optimization of the catalyst are critical for an efficient synthesis of this compound.

Acid Catalysis: While traditional acid catalysts like p-toluenesulfonic acid are effective, their acidity and the reaction temperature need to be carefully controlled to prevent side reactions, such as self-condensation of the ketone. The optimal catalyst loading is typically determined empirically to maximize the reaction rate while minimizing degradation.

Organocatalysis: Asymmetric enamine catalysis has become a powerful tool in organic synthesis. acs.org Amino acids, such as L-proline, have been successfully used to catalyze aldol (B89426) condensations via enamine intermediates. acs.orgnobelprize.org In the context of synthesizing this compound, an organocatalyst could potentially offer a milder and more selective alternative to strong acids. The mechanism involves the formation of an enamine intermediate with the catalyst, which then reacts with the electrophile. mdpi.com While the primary application is in asymmetric synthesis, the catalytic principle can be applied to general enamine formation.

Table 3: Catalyst Comparison for Enamine Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids | p-TsOH, H₂SO₄ | Inexpensive, effective for dehydration | Can cause side reactions, corrosive, difficult to remove |

| Lewis Acids | TiCl₄, BF₃·OEt₂ | Can be effective for hindered ketones | Moisture sensitive, can be harsh |

| Organocatalysts | L-Proline and its derivatives | Mild conditions, can be stereoselective, environmentally friendly acs.org | May require higher catalyst loading, can be more expensive |

Isolation and Purification Protocols for this compound

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity.

Work-up: After the reaction is complete, the mixture is typically cooled, and the catalyst is neutralized with a base (e.g., aqueous sodium bicarbonate). The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.

Purification Techniques:

Distillation: For thermally stable enamines, vacuum distillation is a common purification method.

Chromatography: Column chromatography is a versatile technique for purifying enamines. Due to the basic nature of the amine functionality, silica (B1680970) gel can sometimes cause issues with tailing or decomposition. biotage.com Using a stationary phase treated with a base like triethylamine (B128534) or employing amine-functionalized silica can mitigate these problems. biotage.com High-performance liquid chromatography (HPLC), including preparative HPLC, is also a powerful tool for achieving high purity. enamine.net

Crystallization: If the enamine is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. For enamine salts, recrystallization from solvents like methanol (B129727) has been reported to yield high-purity products. google.com

Table 4: Purification Methods for Enamines

| Method | Description | Applicability |

|---|---|---|

| Vacuum Distillation | Separation based on boiling point under reduced pressure. | For thermally stable, liquid enamines. |

| Column Chromatography | Separation based on polarity differences. | Widely applicable; may require modified silica gel. biotage.com |

| Recrystallization | Purification of solid compounds based on solubility differences. | For solid enamines or their salts. google.com |

Stereochemical Considerations and Control in this compound Synthesis

The synthesis of this compound presents potential stereochemical considerations, primarily related to the geometry of the enamine double bond.

Enamines can exist as a mixture of (E) and (Z) isomers if the substitution pattern allows. chemistrysteps.com For this compound, the double bond is endocyclic within the eight-membered ring. The geometry of this double bond will be influenced by the ring strain and the steric interactions between the azepane ring and the cyclooctene (B146475) ring. Generally, the formation of the thermodynamically more stable isomer is favored.

In reactions involving enamines, such as alkylation, the stereochemical outcome of the subsequent step is of great importance. The electrophile can attack the enamine from either face of the double bond, potentially leading to diastereomers if a new stereocenter is formed. youtube.com The facial selectivity is often dictated by steric hindrance, with the electrophile preferentially attacking from the less hindered face. youtube.com For enamines derived from cyclic ketones like cyclooctanone, the conformation of the ring system will play a crucial role in directing the approach of the electrophile. youtube.com

While the synthesis of this compound itself may primarily yield one geometric isomer due to the constraints of the ring system, any subsequent reactions would require careful consideration of the stereochemical outcomes.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclooct 1 En 1 Yl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(Cyclooct-1-en-1-yl)azepane

NMR spectroscopy is the most powerful method for the structural elucidation of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the key enamine functional group and the specific connectivity of the cyclooctenyl and azepane rings.

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns. For this compound, the spectrum is characterized by a key downfield signal for the vinylic proton and distinct signals for the protons on the two rings.

The most diagnostic signal in the spectrum is the vinylic proton (H-2) on the cyclooctene (B146475) ring. It typically appears as a triplet in the range of δ 4.40–4.50 ppm. Its downfield shift is characteristic of a proton on a double bond, and the triplet multiplicity arises from coupling to the two adjacent allylic protons on the C-3 methylene (B1212753) group.

The protons on the azepane ring alpha to the nitrogen atom (H-2' and H-7') are deshielded due to the electron-withdrawing effect of the nitrogen and appear as a triplet around δ 3.00–3.10 ppm, integrating to four protons. The allylic protons of the cyclooctene ring (H-3 and H-8) are also deshielded and resonate as a multiplet near δ 2.15–2.25 ppm. The remaining aliphatic protons from both the cyclooctene and azepane rings produce a complex, overlapping multiplet in the upfield region (δ 1.40–1.75 ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Click to view interactive data table

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 4.45 | 1H | t (triplet) | 8.0 | Vinylic proton (H-2) |

| 3.05 | 4H | t (triplet) | 6.0 | Azepane α-protons (H-2', H-7') |

| 2.20 | 4H | m (multiplet) | - | Cyclooctene allylic protons (H-3, H-8) |

| 1.45–1.70 | 16H | m (multiplet) | - | Remaining cyclooctene (H-4, H-5, H-6, H-7) and azepane (H-3', H-4', H-5', H-6') protons |

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. The structure of this compound contains 14 carbon atoms, but due to molecular symmetry (C₂ axis through the azepane ring in its averaged conformation), fewer than 14 signals may be observed.

The two vinylic carbons of the enamine system are most characteristic. The quaternary carbon C-1, bonded to the nitrogen, is significantly deshielded and appears far downfield, typically around δ 145.0 ppm. In contrast, the protonated vinylic carbon C-2 is shielded by the electron-donating effect of the nitrogen atom (a strong β-effect) and resonates at a much higher field, around δ 98.5 ppm. The presence of these two signals in their respective regions is definitive proof of the enamine structure.

The carbons of the azepane ring alpha to the nitrogen (C-2' and C-7') appear around δ 49.0 ppm. The remaining aliphatic carbons of both rings resonate in the δ 26.0–32.0 ppm range, often leading to signal overlap that requires two-dimensional NMR techniques for complete assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Click to view interactive data table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| 145.0 | C (Quaternary) | Vinylic carbon (C-1) |

| 98.5 | CH | Vinylic carbon (C-2) |

| 49.0 | CH₂ | Azepane α-carbons (C-2', C-7') |

| 32.0 | CH₂ | Cyclooctene or Azepane carbon |

| 30.5 | CH₂ | Cyclooctene or Azepane carbon |

| 28.0 | CH₂ | Cyclooctene or Azepane carbon |

| 27.5 | CH₂ | Cyclooctene or Azepane carbon |

| 26.0 | CH₂ | Cyclooctene or Azepane carbon |

To resolve ambiguities from one-dimensional spectra and confirm the complete molecular framework, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings. For this compound, a COSY spectrum would show a crucial cross-peak between the vinylic proton (H-2, δ ~4.45 ppm) and the allylic protons (H-3, δ ~2.20 ppm), confirming their adjacency. It would also show correlations within the azepane ring (e.g., between α-protons at δ ~3.05 ppm and the adjacent β-protons in the δ ~1.60 ppm multiplet) and within the cyclooctene aliphatic chain, helping to trace the connectivity through both ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is invaluable for assigning the crowded aliphatic regions of the ¹H and ¹³C spectra. Key correlations would include: H-2 (δ ~4.45 ppm) to C-2 (δ ~98.5 ppm); the azepane α-protons (δ ~3.05 ppm) to the α-carbons (C-2'/C-7', δ ~49.0 ppm); and the allylic protons (δ ~2.20 ppm) to their corresponding carbons (C-3/C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting the different fragments of the molecule. The most important HMBC correlations for confirming the structure of this compound are:

A correlation from the vinylic proton H-2 (δ ~4.45 ppm) to the quaternary vinylic carbon C-1 (δ ~145.0 ppm). This unequivocally links the two vinylic carbons.

Correlations from the azepane α-protons (H-2'/H-7', δ ~3.05 ppm) to both vinylic carbons C-1 (δ ~145.0 ppm) and C-2 (δ ~98.5 ppm). This correlation across the C-N bond is definitive proof that the azepane ring is attached to the cyclooctene ring at the C-1 position.

A correlation from the allylic protons H-8 (δ ~2.20 ppm) to the quaternary vinylic carbon C-1 (δ ~145.0 ppm), confirming the cyclooctene ring structure.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers insight into its structure through analysis of fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of a unique elemental formula. For this compound (formula C₁₄H₂₅N), analysis is typically performed on the protonated molecule, [M+H]⁺. The experimentally measured m/z value is compared to the theoretically calculated exact mass.

Molecular Formula: C₁₄H₂₅N

Calculated Exact Mass for [M+H]⁺ (C₁₄H₂₆N⁺): 208.2065

Typical Experimental HRMS (ESI+) Result: m/z = 208.2068 (or a value within a few ppm of the calculated mass)

The close agreement between the experimental and calculated mass confirms the elemental composition C₁₄H₂₅N, ruling out other possible formulas with the same nominal mass.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 208) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides structural evidence that corroborates the NMR data.

The primary fragmentation pathway for enamines involves cleavage of the bonds adjacent to the nitrogen atom and the double bond. Key expected fragments for this compound include:

Formation of the Azepane Iminium Ion: Cleavage of the vinylic C1-N bond is a dominant fragmentation pathway. This results in the formation of a highly stable, resonance-stabilized azepane iminium cation with an m/z of 98. This is often the base peak in the MS/MS spectrum.

Formation of the Cyclooctenyl Cation: The alternative cleavage of the C1-N bond, with charge retention on the carbocyclic fragment, leads to the formation of the cyclooctenyl cation ([C₈H₁₃]⁺) at m/z 109.

Retro-Ene Fragmentation: A concerted retro-ene reaction can lead to the loss of a neutral azepane molecule, generating a radical cation of cyclooctatetraene (B1213319) or its isomer at m/z 104, though this is generally a less favored pathway.

Table 3: Proposed Key Fragments in the MS/MS Spectrum of [C₁₄H₂₅N+H]⁺

Click to view interactive data table

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|---|

| 208.2 | 109.1 | [C₈H₁₃]⁺ | Cleavage of C1-N bond with charge retention on the cyclooctenyl ring. |

| 208.2 | 98.1 | [C₆H₁₂N]⁺ | Cleavage of C1-N bond with charge retention on the nitrogen-containing fragment, forming the stable azepane iminium cation. |

The combination of these spectroscopic and spectrometric data provides an unambiguous and comprehensive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to be characterized by several key absorption bands that confirm its enamine structure.

The most diagnostic feature of an enamine is the carbon-carbon double bond (C=C) stretching vibration. For enamines derived from cyclic ketones like cyclooctanone (B32682), this peak typically appears in the region of 1650-1600 cm⁻¹. This is a slightly lower frequency compared to a simple alkene due to the resonance effect of the nitrogen atom's lone pair, which donates electron density into the double bond, weakening it slightly. Another crucial vibration is the carbon-nitrogen (C-N) single bond stretch, which is expected to appear in the 1350-1250 cm⁻¹ range.

The spectrum would also be dominated by absorptions corresponding to the aliphatic C-H bonds of the cyclooctene and azepane rings. The C(sp²)-H stretch from the vinylic proton on the double bond is anticipated around 3020 cm⁻¹. The more numerous C(sp³)-H stretching vibrations from the methylene groups of the two rings will produce strong, complex absorptions in the 2950-2850 cm⁻¹ region. Finally, C-H bending (scissoring and rocking) vibrations for the CH₂ groups would be visible in the 1470-1445 cm⁻¹ range. The absence of a strong, broad absorption in the 3500-3300 cm⁻¹ region would confirm the tertiary nature of the amine (no N-H bond).

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Vinylic C-H | Stretch | ~ 3020 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| C=C (Enamine) | Stretch | 1650 - 1600 | Medium-Strong |

| CH₂ | Bending (Scissoring) | 1470 - 1445 | Medium |

| C-N | Stretch | 1350 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of a single crystal. This technique yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms, known as the crystal structure.

As of now, a publicly available crystal structure for this compound has not been reported. The compound is likely an oil or a low-melting solid at room temperature, which can present significant challenges for growing the high-quality single crystals required for diffraction experiments.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination of this compound

Chromatographic methods are essential for verifying the purity of a synthesized compound and, for chiral molecules, for determining the ratio of enantiomers.

Purity Assessment: The purity of this compound would typically be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.govhelsinki.fi Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for volatile and thermally stable compounds like enamines. A GC analysis would separate the target compound from any unreacted starting materials (cyclooctanone, azepane), solvents, or side products. The resulting chromatogram shows peaks corresponding to each compound, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity. GC-MS has the added advantage of providing the mass spectrum of each separated component, aiding in the identification of impurities. enamine.netvt.edu The analysis of amines by GC can sometimes be challenging due to their basicity, which can cause peak tailing; specialized columns, such as the Rtx-Volatile Amine column, are often employed to achieve better peak shape and reproducibility. restek.com

Enantiomeric Excess Determination: this compound is a chiral molecule due to the potential for atropisomerism around the C-N bond and the defined stereochemistry of the double bond within the flexible ring system. Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is crucial in asymmetric synthesis. researchgate.net

The most common methods for determining ee are chiral HPLC and chiral GC. mdpi.comrsc.org These techniques use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. ntnu.no This results in two distinct peaks in the chromatogram, and the ratio of their areas gives the enantiomeric ratio, from which the enantiomeric excess can be calculated.

In some cases, derivatization with a chiral agent is performed prior to analysis. The enantiomers are converted into a pair of diastereomers, which can then be separated on a standard, non-chiral chromatographic column. nih.gov This indirect approach is a powerful alternative when a suitable chiral stationary phase is not available.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Stationary Phase | Detector | Information Yielded |

| GC-MS | Purity Assessment & Impurity ID | Polysiloxane-based (e.g., DB-5ms) or specialized amine column | Mass Spectrometer | Purity (%), Identification of impurities |

| HPLC-UV | Purity Assessment | Reversed-phase (e.g., C18) or Normal-phase (Silica) | UV-Vis | Purity (%) |

| Chiral HPLC | Enantiomeric Excess (ee) | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | UV-Vis / CD | Enantiomeric ratio and excess |

| Chiral GC | Enantiomeric Excess (ee) | Chiral Stationary Phase (e.g., cyclodextrin-based) | FID / MS | Enantiomeric ratio and excess |

Reactivity and Mechanistic Investigations of 1 Cyclooct 1 En 1 Yl Azepane

Chemical Transformations Involving the Cyclooctene (B146475) Double Bond in 1-(Cyclooct-1-en-1-yl)azepane

The enhanced nucleophilicity of the α-carbon of the cyclooctene ring in this compound makes it a prime site for electrophilic attack. This reactivity is the basis for a variety of important carbon-carbon bond-forming reactions. masterorganicchemistry.com

Alkylation and Acylation Reactions:

Enamines are known to react with electrophiles such as alkyl halides and acyl halides. libretexts.org In the case of this compound, alkylation with a reactive alkyl halide would be expected to introduce an alkyl group at the C2 position of the cyclooctene ring. This reaction proceeds through an SN2 mechanism, forming an iminium salt intermediate which is subsequently hydrolyzed to yield the corresponding 2-alkylated cyclooctanone (B32682). libretexts.org Similarly, acylation with an acyl halide would lead to the formation of a β-dicarbonyl compound after hydrolysis. libretexts.org The general reactivity of enamines derived from medium-ring ketones, such as cyclooctanone, in alkylation reactions has been studied, indicating that the course of the reaction can be sensitive to ring size and the nature of the electrophile. rsc.orgrsc.org

Michael Additions:

The nucleophilic double bond of this compound can also participate in Michael additions with α,β-unsaturated carbonyl compounds. This conjugate addition would result in the formation of a new carbon-carbon bond at the β-carbon of the Michael acceptor. Subsequent hydrolysis of the enamine functionality would yield a 1,5-dicarbonyl compound. masterorganicchemistry.com

Cycloaddition Reactions:

Enamines can participate in cycloaddition reactions. For instance, reactions with nitro olefins can lead to the formation of cyclobutane (B1203170) derivatives. ethz.ch It is plausible that this compound could react with electrophilic alkenes to form four-membered ring systems.

A summary of expected products from these transformations is presented in the table below.

| Reaction Type | Electrophile | Expected Product after Hydrolysis |

| Alkylation | Alkyl Halide (R-X) | 2-Alkylcyclooctanone |

| Acylation | Acyl Halide (RCO-X) | 2-Acylcyclooctanone |

| Michael Addition | α,β-Unsaturated Ketone | 2-(3-Oxoalkyl)cyclooctanone |

| [2+2] Cycloaddition | Nitro Olefin | Cyclobutane derivative |

Reactions at the Azepane Nitrogen Atom of this compound

While the primary nucleophilic site of an enamine is typically the α-carbon, the nitrogen atom of the azepane ring retains some nucleophilic character. masterorganicchemistry.com Protonation at the nitrogen is a kinetically favored process, although C-protonation is thermodynamically more stable. acs.org The lone pair on the nitrogen is also available for coordination with Lewis acids, which can influence the reactivity of the enamine.

Reactions directly involving the formation of new bonds at the nitrogen atom are less common for enamines compared to their saturated amine counterparts, as this would disrupt the electron-donating character that activates the double bond. However, the nitrogen lone pair plays a crucial role in the initial formation of the enamine from cyclooctanone and azepane and in the subsequent hydrolysis of the reaction products. masterorganicchemistry.com

Oxidation and Reduction Chemistry of this compound

The electron-rich nature of the enamine double bond makes it susceptible to oxidation. The oxidation of enamines can lead to the formation of α-imino radical species. chemrxiv.org These radical intermediates can then participate in various coupling reactions. chemrxiv.org The redox properties of enamines allow for their facile oxidation, highlighting their utility in SOMO (Singly Occupied Molecular Orbital) catalysis. chemrxiv.org

Reduction of the enamine double bond in this compound would lead to the corresponding saturated tertiary amine, 1-cyclooctylazepane. This transformation can be achieved using standard catalytic hydrogenation methods.

| Reaction Type | Reagent | Product |

| Oxidation | Oxidizing Agent | α-Imino Radical Intermediate |

| Reduction | H₂/Catalyst (e.g., Pd/C) | 1-Cyclooctylazepane |

Exploration of Rearrangement Reactions in this compound

Another area of potential rearrangement involves the formation of bicyclic systems. Intramolecular carbonyl-enamine cyclization has been studied as a method for azepine ring closure, suggesting that with appropriate functionalization, this compound could be a precursor to more complex heterocyclic structures. chem-soc.si

Mechanistic Studies of Key Reactions of this compound

The mechanisms of enamine reactions are well-established and provide a framework for understanding the reactivity of this compound.

Kinetic studies of enamine reactions often focus on the rate-determining step, which can be the formation of the enamine itself or its subsequent reaction with an electrophile. acs.org The rate of enamine formation is influenced by factors such as the nature of the amine and ketone, the catalyst used, and the solvent. acs.org For the reaction of this compound with an electrophile, kinetic analysis would help to determine whether the reaction proceeds via a concerted or stepwise mechanism. For example, in reactions with nitro olefins, kinetic data can help to distinguish between the formation of a cyclobutane intermediate and an open-chain nitro enamine. ethz.ch

The equilibrium between E and Z isomers of the enamine can also be a critical factor in determining the stereochemical outcome of a reaction, and kinetic studies can elucidate the rate of interconversion between these isomers. rsc.orgresearchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For example, by using deuterated water (D₂O) during the hydrolysis of an enamine reaction product, the position of protonation can be determined. masterorganicchemistry.com In the context of this compound, reacting the enamine with a deuterated acid would help to confirm that the initial protonation occurs at the α-carbon. masterorganicchemistry.com

Trapping experiments can be used to identify transient intermediates. For example, in reactions that may proceed through radical intermediates, the use of a radical scavenger could provide evidence for such a pathway. pitt.edu Similarly, in cycloaddition reactions, attempts to trap proposed intermediates, such as zwitterionic species, can lend support to a particular mechanistic hypothesis. ethz.ch

Computational and Theoretical Studies of 1 Cyclooct 1 En 1 Yl Azepane

Applications of 1 Cyclooct 1 En 1 Yl Azepane in Advanced Organic Synthesis

1-(Cyclooct-1-en-1-yl)azepane as a Building Block for Complex Molecules

No specific research findings were identified that demonstrate the use of this compound as a foundational element in the construction of more complex molecular architectures.

Utilization of this compound in Catalyst Development and Ligand Design

There is no available literature detailing the application of this compound or its derivatives as ligands for metal catalysts or as organocatalysts.

Incorporation of this compound into Polymer Chemistry or Materials Science

No studies were found that describe the polymerization of this compound or its integration into new materials.

Synthesis of Highly Functionalized Derivatives using this compound as a Core Structure

There is a lack of published methods for the synthesis of functionalized derivatives starting from the this compound core.

Synthesis and Study of Derivatives and Analogues of 1 Cyclooct 1 En 1 Yl Azepane

Systematic Synthesis of Structurally Modified 1-(Cyclooct-1-en-1-yl)azepane Analogues

The foundational synthesis of this compound is typically achieved through the acid-catalyzed condensation of cyclooctanone (B32682) with azepane, a classic method for enamine formation. masterorganicchemistry.comwikipedia.org This reaction proceeds via a hemiaminal intermediate, followed by dehydration to yield the target enamine. numberanalytics.com Building upon this core reaction, the synthesis of structurally modified analogues can be systematically approached by introducing substituents on either the cyclooctene (B146475) ring or the azepane moiety.

Modification of the Cyclooctene Ring:

The introduction of substituents on the cyclooctene ring can be accomplished by utilizing appropriately substituted cyclooctanone precursors. For instance, the use of α-substituted cyclooctanones in the condensation reaction with azepane would be expected to yield analogues with substitution at the 2-position of the cyclooctene ring. The reactivity of such reactions may be influenced by the nature of the substituent, with electron-withdrawing groups potentially affecting the ease of enamine formation.

Modification of the Azepane Ring:

Analogues with modified azepane rings can be synthesized by employing substituted azepanes in the initial condensation reaction. A variety of substituted azepanes can be prepared through multi-step synthetic sequences, including ring-expansion strategies or the cyclization of linear amino alcohol precursors. doi.orgnih.gov For example, the reaction of cyclooctanone with a 4-substituted azepane would yield the corresponding 1-(cyclooct-1-en-1-yl)-4-substituted-azepane.

A representative, though not exhaustive, summary of potential synthetic approaches to generate structurally modified analogues is presented below:

| Analogue Type | Synthetic Precursors | General Reaction Scheme | Key Considerations |

| 2-Alkyl-1-(cyclooct-1-en-1-yl)azepane | 2-Alkylcyclooctanone and Azepane | Condensation | Steric hindrance from the alkyl group may influence reaction rates. |

| 1-(Cyclooct-1-en-1-yl)-4-hydroxyazepane | Cyclooctanone and 4-Hydroxyazepane | Condensation | The hydroxyl group may require protection depending on the reaction conditions. |

| 1-(2-Methoxycyclooct-1-en-1-yl)azepane | 2-Methoxycyclooctanone and Azepane | Condensation | The electronic effect of the methoxy (B1213986) group can alter the nucleophilicity of the resulting enamine. |

These systematic synthetic efforts provide a diverse library of analogues, which is crucial for the subsequent investigation of structure-reactivity relationships and bioisosteric replacements.

Investigation of Structure-Reactivity Relationships within the this compound Family

The reactivity of enamines is intrinsically linked to the electron-donating ability of the nitrogen atom and the resulting nucleophilicity of the β-carbon of the double bond. masterorganicchemistry.commakingmolecules.com In the this compound series, structural modifications can significantly perturb this electronic distribution and steric environment, thereby influencing their chemical reactivity.

Electronic Effects:

The introduction of electron-donating or electron-withdrawing groups on either the cyclooctene or the azepane ring can modulate the reactivity of the enamine. For instance, an electron-donating group on the azepane ring would be expected to increase the electron density on the nitrogen atom, enhancing the nucleophilicity of the enamine and increasing its reactivity towards electrophiles. Conversely, an electron-withdrawing group would decrease nucleophilicity.

Steric Effects:

The steric environment around the enamine double bond and the nitrogen atom plays a critical role in its reactivity. The reactivity of cyclic enamines is known to be influenced by the ring size, with seven-membered rings like azepane generally exhibiting lower reactivity compared to five or six-membered rings. wikipedia.org This is often attributed to the conformational flexibility of the seven-membered ring, which can affect the optimal orbital overlap required for high reactivity. rsc.org The introduction of bulky substituents on either ring system can further hinder the approach of electrophiles, leading to decreased reaction rates.

A hypothetical study on the alkylation of various this compound analogues with methyl iodide could yield data such as that presented in the following interactive table, illustrating these structure-reactivity principles.

| Analogue | Substituent | Position | Relative Reaction Rate (k/k₀) |

| This compound | -H | - | 1.00 |

| 1-(Cyclooct-1-en-1-yl)-4-methylazepane | -CH₃ | Azepane C4 | 1.25 |

| 1-(2-Methylcyclooct-1-en-1-yl)azepane | -CH₃ | Cyclooctene C2 | 0.80 |

| 1-(Cyclooct-1-en-1-yl)-4-fluoroazepane | -F | Azepane C4 | 0.65 |

k₀ is the reaction rate for the unsubstituted this compound.

Such studies provide valuable, quantitative insights into how structural modifications translate into changes in chemical reactivity, guiding the design of analogues with specific reactivity profiles.

Exploration of Bioisosteric Replacements on the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry and materials science for modifying molecular properties while retaining or enhancing desired activities. nih.govresearchgate.net In the context of the this compound scaffold, bioisosteric replacements can be considered for both the cyclooctene and the azepane rings.

Bioisosteres for the Azepane Ring:

The azepane ring can be replaced by other cyclic amines or heterocyclic systems to explore the impact of ring size, conformation, and heteroatom composition. For example, replacing the seven-membered azepane ring with a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) ring would create analogues with different steric and electronic properties. The reactivity of these enamines would be expected to follow the general trend where five-membered rings are the most reactive. wikipedia.org

Bioisosteres for the Cyclooctene Ring:

The cyclooctene moiety can be replaced with other cyclic or even acyclic structures to alter the lipophilicity and conformational flexibility of the molecule. For example, replacing the cyclooctene ring with a cyclohexene (B86901) or cyclopentene (B43876) ring would result in a more rigid scaffold.

The following table outlines some potential bioisosteric replacements and the rationale for their investigation:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Expected Impact on Properties |

| Azepane | Piperidine | Smaller, more rigid ring | Increased reactivity, altered binding affinity in biological systems. |

| Azepane | Thiazepane | Introduction of a sulfur heteroatom | Modified polarity and hydrogen bonding capacity. |

| Cyclooctene | Cyclohexene | Smaller, more common ring system | Reduced lipophilicity, altered conformational profile. |

| Cyclooctene | Bicyclo[3.3.1]nonene | Rigid bicyclic system | Constrained geometry, potential for specific interactions. |

The systematic application of bioisosteric replacement strategies allows for a fine-tuning of the molecular properties of the this compound scaffold, opening avenues for the development of new compounds with tailored characteristics.

Future Directions and Emerging Research Avenues for 1 Cyclooct 1 En 1 Yl Azepane

Exploration of Unconventional Reactivity and Transformation Pathways for 1-(Cyclooct-1-en-1-yl)azepane

The enamine functionality in this compound is a versatile nucleophile, traditionally known for its role in alkylation and acylation reactions, often referred to as the Stork enamine reaction libretexts.org. However, future research could delve into more unconventional transformations. The exploration of its participation in various cycloaddition reactions, for instance, could lead to the synthesis of complex polycyclic systems researchgate.net. The electron-rich nature of the enamine double bond makes it a suitable component for [2+2], [4+2], and other higher-order cycloadditions, providing access to novel molecular scaffolds that may be of interest in medicinal chemistry and materials science.

Furthermore, the direct functionalization of the C-H bonds of the cyclooctene (B146475) and azepane rings presents a promising avenue for research. Recent advancements in transition-metal-catalyzed C-H activation could be applied to this compound to introduce new functional groups at positions that are otherwise difficult to access rsc.org. This would bypass the need for pre-functionalized starting materials and offer a more atom-economical approach to a diverse range of derivatives.

| Transformation Type | Potential Reagents/Conditions | Expected Outcome |

| [2+2] Cycloaddition | Electron-deficient alkenes, light | Fused cyclobutane (B1203170) rings |

| [4+2] Cycloaddition | Dienes, heat or Lewis acid | Fused cyclohexene (B86901) rings |

| C-H Activation | Rh(I) or Pd(II) catalysts, directing groups | Site-selective functionalization |

Integration of this compound into Supramolecular Architectures

The field of supramolecular chemistry offers exciting opportunities for the application of this compound. The iminium ion, which can be reversibly formed from the enamine in the presence of acid, could serve as a dynamic covalent bond in the construction of self-assembling systems. The reversible nature of the imine bond allows for the formation of complex, stimuli-responsive architectures such as molecular cages, polymers, and gels acs.orgacs.org. The large and flexible cyclooctene and azepane rings could impart unique conformational properties to these supramolecular assemblies, influencing their host-guest chemistry and material properties.

Research in this area could focus on designing and synthesizing building blocks derived from this compound that can participate in programmed self-assembly. The introduction of recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands, onto the cyclooctane (B165968) or azepane rings would allow for the creation of highly ordered and functional supramolecular structures.

Development of Highly Efficient and Scalable Production Methods for this compound

For this compound to be utilized in broader applications, the development of efficient and scalable synthetic methods is crucial. The classical method for enamine synthesis involves the acid-catalyzed condensation of a ketone (cyclooctanone) with a secondary amine (azepane), with the removal of water to drive the reaction to completion masterorganicchemistry.com. While effective on a laboratory scale, this method can have limitations in terms of reaction times, yields, and environmental impact for large-scale production.

Future research should focus on the development of catalytic and more environmentally friendly methods for the synthesis of this compound. This could include the use of solid acid catalysts that can be easily recovered and recycled, or the exploration of transition-metal-catalyzed dehydrogenative coupling of cyclooctane and azepane. The optimization of reaction conditions to minimize waste and energy consumption will be key to making this compound readily accessible for a wide range of applications.

| Synthetic Approach | Key Features | Potential Advantages |

| Solid Acid Catalysis | Heterogeneous catalyst, easy separation | Recyclability of catalyst, simplified workup |

| Dehydrogenative Coupling | Transition metal catalyst, oxidant | High atom economy, direct use of C-H bonds |

| Flow Chemistry | Continuous process, microreactors | Improved safety, scalability, and control |

Advanced Methodologies for Further Functionalization of this compound

Beyond the initial synthesis, the development of advanced methodologies for the selective functionalization of this compound is a critical area for future research. The molecule presents multiple reactive sites, including the enamine double bond, the α-protons on the azepane ring, and various C-H bonds on both rings.

One promising direction is the use of photoredox catalysis to enable novel transformations. This approach can facilitate radical-based reactions under mild conditions, allowing for the introduction of a wide range of functional groups. Additionally, biocatalytic methods, using enzymes, could offer unparalleled selectivity in the functionalization of specific C-H bonds, leading to the synthesis of chiral derivatives with high enantiomeric purity acs.org. The development of a diverse toolbox of functionalization methods will be essential for tailoring the properties of this compound for specific applications in fields such as pharmaceuticals and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.